molecular formula C19H21N5O2S B2420018 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide CAS No. 781654-65-7

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide

Cat. No.: B2420018
CAS No.: 781654-65-7
M. Wt: 383.47
InChI Key: GVTKQSOHNZEONN-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key cytoplasmic signaling node in immunoreceptor pathways. SYK is critically involved in signaling through the B-cell receptor and Fc receptors, making it a high-value target for investigating the mechanisms of autoimmune diseases, allergic responses, and hematological cancers. Research utilizing this compound has demonstrated its efficacy in suppressing the degranulation and pro-inflammatory cytokine production in mast cells and basophils, which are central to allergic and anaphylactic reactions. Furthermore, its role in modulating B-cell activation and proliferation provides a powerful tool for dissecting signaling pathways in B-cell malignancies like lymphoma and in autoimmune conditions such as rheumatoid arthritis. The specific structural motif of this triazole-based compound confers high affinity for the SYK kinase domain, allowing researchers to precisely probe the functional consequences of SYK inhibition in complex cellular and in vivo models of inflammation and oncogenesis. This inhibitor is intended for research applications only.

Properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2S/c1-12-5-4-6-16(13(12)2)21-17(25)11-27-19-23-22-18(24(19)20)14-7-9-15(26-3)10-8-14/h4-10H,11,20H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVTKQSOHNZEONN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide is a derivative of the 1,2,4-triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant research findings.

Basic Information

PropertyValue
Chemical Formula C₁₁H₁₂N₄O₃S
Molecular Weight 280.31 g/mol
CAS Number 305336-66-7
IUPAC Name This compound
Appearance Powder

Structure

The compound features a triazole ring substituted with an amino group and a methoxyphenyl moiety, linked to a sulfanyl group and an acetamide. Its unique structure contributes to its biological activity.

Anticancer Activity

Research indicates that compounds containing the triazole scaffold exhibit significant anticancer properties. In vitro studies have shown that derivatives similar to This compound can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : The compound has been observed to induce apoptosis in cancer cell lines by activating caspase pathways.
  • Cell Cycle Arrest : It can cause G1 phase arrest in certain cancer cells, preventing further cell division.

Antimicrobial Activity

The triazole derivatives are also noted for their antimicrobial properties. Studies have demonstrated that similar compounds exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membrane integrity and inhibition of essential metabolic pathways.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor:

  • Acetylcholinesterase (AChE) Inhibition : Compounds in this class have shown promising AChE inhibitory activity, which is beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies

  • Study on AChE Inhibition : A recent study evaluated various triazole derivatives for their AChE inhibitory effects. The compound demonstrated an IC50 value comparable to established inhibitors like donepezil, suggesting its potential as a therapeutic agent for Alzheimer's disease .
  • Anticancer Screening : In a multicellular spheroid model screening for anticancer activity, derivatives of this compound exhibited significant cytotoxicity against breast cancer cells, highlighting its potential as a lead compound for further development .

The biological activities of This compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells leading to cell death.
  • Inhibition of Key Signaling Pathways : By interfering with pathways involved in cell survival and proliferation (e.g., PI3K/Akt), it promotes apoptosis.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves constructing the 1,2,4-triazole core followed by sulfanyl-acetamide coupling. A typical route includes:

  • Step 1: Cyclization of thiosemicarbazide derivatives with substituted benzaldehydes to form the triazole ring .
  • Step 2: Thioether linkage formation via nucleophilic substitution between the triazole-thiol intermediate and chloroacetamide derivatives under alkaline conditions (e.g., KOH in ethanol) .
  • Optimization: Adjusting substituents (e.g., methoxyphenyl vs. furan-2-yl) and reaction time/temperature can improve yield. Computational reaction path analysis (e.g., quantum chemical calculations) may identify energy-efficient pathways .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Answer:

  • X-ray crystallography: Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding between the triazole amino group and acetamide carbonyl) .
  • NMR spectroscopy: 1H^1H and 13C^{13}C NMR confirm substituent integration (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) and sulfur connectivity .
  • FT-IR: Validates functional groups (e.g., N-H stretching at ~3400 cm1^{-1}, C=O at ~1680 cm1^{-1}) .

Advanced: How does the substitution pattern on the triazole ring influence anti-exudative activity?

Answer:

  • Key findings: Anti-exudative efficacy in rat models correlates with electron-donating groups (e.g., 4-methoxyphenyl) at position 5 of the triazole, enhancing hydrogen bonding with inflammatory targets .
  • Comparative analysis: Replacing methoxyphenyl with hydrophobic groups (e.g., cyclohexyl) reduces solubility and activity, while amino groups at position 4 stabilize ligand-receptor interactions .
  • Methodology: Dose-response studies (e.g., ED50_{50}) and molecular docking simulations validate structure-activity relationships (SAR) .

Advanced: What computational approaches predict reactivity and biological target interactions?

Answer:

  • Reactivity prediction: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .
  • Target interaction: Molecular dynamics (MD) simulations model binding to cyclooxygenase-2 (COX-2) or TNF-α, with scoring functions (e.g., MM-GBSA) ranking affinity .
  • Validation: Compare computational results with experimental IC50_{50} values from enzyme inhibition assays .

Basic: What in vitro assays are suitable for preliminary biological activity screening?

Answer:

  • Enzyme inhibition: COX-2 inhibition assays using fluorometric kits to measure prostaglandin E2_2 suppression .
  • Cell-based models: LPS-induced TNF-α secretion in macrophages (e.g., RAW 264.7 cells) quantifies anti-inflammatory effects .
  • Dose range: Test concentrations from 1–100 µM, with indomethacin as a positive control .

Advanced: How can contradictory efficacy data from different biological models be resolved?

Answer:

  • Source analysis: Discrepancies may arise from model specificity (e.g., formalin-induced edema vs. carrageenan-induced paw swelling) or pharmacokinetic variability .
  • Strategies:
    • Cross-validate using ex vivo organ cultures (e.g., rat peritoneal membrane permeability assays).
    • Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) to assess bioavailability .

Advanced: What strategies enhance metabolic stability without reducing bioactivity?

Answer:

  • Structural modifications:
    • Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to slow CYP450-mediated oxidation .
    • Replace labile sulfanyl groups with bioisosteres (e.g., methylene) .
  • In vitro testing: Microsomal stability assays (e.g., liver microsomes + NADPH) quantify degradation rates .

Basic: How can purity and stability be assessed under various storage conditions?

Answer:

  • Purity: HPLC with UV detection (λ = 254 nm) and C18 columns; ≥95% purity is acceptable for biological studies .
  • Stability:
    • Accelerated degradation studies (40°C/75% RH for 6 months) monitor decomposition via TLC or mass spectrometry.
    • Store in amber vials at -20°C under inert gas (e.g., argon) to prevent oxidation .

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